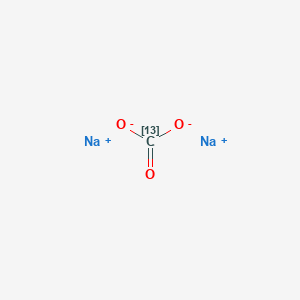
Sodium carbonate-13C
Übersicht
Beschreibung
Sodium carbonate-13C is a carbon-13 labeled inorganic compound that can be used for synthesis or analysis .
Synthesis Analysis
This compound is used for synthesis or analysis . It is available for purchase in various quantities . The synthesis of this compound is not explicitly mentioned in the search results.Molecular Structure Analysis
The linear formula for this compound is Na2*CO3 . It has a molecular weight of 106.98 . The SMILES string representation is [Na+].[Na+].[O-]13C=O .Chemical Reactions Analysis
Sodium carbonate and carboxylic acids (RCOOH) react to give Carbon dioxide (CO2) and sodium salt of carboxylic acid (RCOO - Na+) and water . Sodium bicarbonate-13C can be used as a probe for NMR− and MRI− based pH imaging .Physical And Chemical Properties Analysis
This compound has a molecular weight of 106.98 . . It is stored at room temperature away from light and moisture . The melting point is 851 °C (lit.) .Wirkmechanismus
Target of Action
Sodium carbonate-13C, also known as 13C labeled sodium carbonate, is primarily used in scientific research It’s used as a probe in nuclear magnetic resonance spectroscopy studies .
Mode of Action
This compound doesn’t interact with biological targets in the way drugs do. Instead, it’s used as a tracer in scientific experiments . When introduced into a system, it can be tracked and quantified, allowing researchers to study various processes. For example, it’s used to study lactate metabolism using hyperpolarized 13C pH imaging and multiparametric MRI .
Biochemical Pathways
As a tracer, this compound can be used to study various biochemical pathways. For instance, it has been used in stable isotope resolved metabolomics (SIRM) studies to observe the dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
In research settings, its distribution and metabolism can be tracked using techniques like nuclear magnetic resonance spectroscopy .
Result of Action
The primary result of this compound’s action is the generation of data that can be used to study various biological and chemical processes. For example, it can help researchers understand how certain metabolites are processed in the body .
Action Environment
The action of this compound can be influenced by various environmental factors, including the pH of the solution it’s in and the temperature. These factors are typically controlled in a laboratory setting to ensure accurate and reliable results .
Vorteile Und Einschränkungen Für Laborexperimente
The use of sodium carbonate-13C in laboratory experiments has several advantages. It is a highly efficient and cost-effective method of tracking metabolic processes in living organisms. It is also a safe and non-toxic compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that the use of this compound in laboratory experiments can be limited due to the fact that it is a radioactive compound.
Zukünftige Richtungen
The use of sodium carbonate-13C in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of this compound to study the effects of different molecules on the biochemical processes of cells and tissues. Another potential direction is the use of this compound to track metabolic processes in living organisms. Finally, there is potential for the use of this compound to study the effects of drugs and other compounds on the metabolism of cells and tissues.
Wissenschaftliche Forschungsanwendungen
Sodium carbonate-13C is used in a variety of scientific research applications. It is used to track metabolic processes in living organisms, as well as to study the metabolism of cells and tissues. It has also been used in a variety of laboratory experiments to study the effects of different molecules on the biochemical processes of cells and tissues.
Safety and Hazards
Sodium carbonate-13C causes severe skin burns and eye damage . It also causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Sodium carbonate-13C plays a crucial role in biochemical reactions, particularly in the context of carbon cycling and metabolic flux analysis. It interacts with several enzymes and proteins, including carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide. This interaction is essential for maintaining acid-base balance in biological systems. Additionally, this compound is involved in the formation of bicarbonate ions, which are critical for buffering systems in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the production of key metabolites such as citrate and malate. Furthermore, this compound can alter the expression of genes related to metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for carbonic anhydrase, facilitating the conversion of carbon dioxide to bicarbonate. This reaction is vital for maintaining pH homeostasis in cells. Additionally, this compound can influence enzyme activity by altering the availability of bicarbonate ions, which serve as cofactors for various enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under standard storage conditions, but its effectiveness can diminish over prolonged periods. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance metabolic activity and improve the efficiency of carbon utilization. At high doses, this compound can exhibit toxic effects, including disruptions in acid-base balance and metabolic acidosis. These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the urea cycle. It interacts with enzymes such as carbonic anhydrase and carbamoyl phosphate synthetase, influencing the production of key metabolites. The incorporation of carbon-13 allows for precise tracking of metabolic flux, providing insights into the dynamic changes in metabolite levels and pathway activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via bicarbonate transporters and distributed to different cellular compartments. The interaction with transport proteins ensures its proper localization and accumulation, which is essential for its biochemical functions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its role in cellular processes .
Eigenschaften
IUPAC Name |
disodium;oxo(113C)methanediolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-GOCMCNPZSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.981 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93673-48-4 | |
| Record name | 93673-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
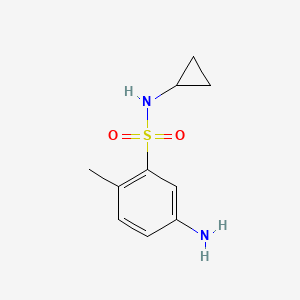
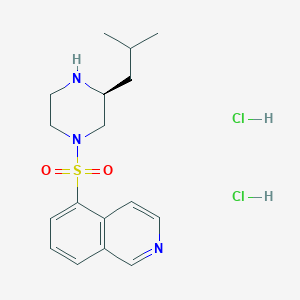

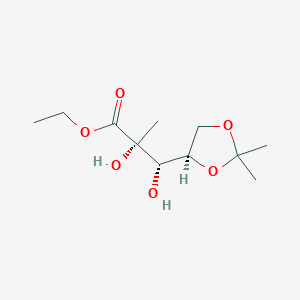


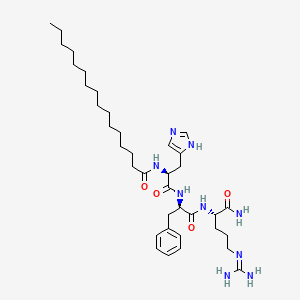
![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)
![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3169281.png)


![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)